Cas no 1803900-14-2 (Ethyl 3-carboxy-2-(2-oxopropyl)benzoate)

Ethyl 3-carboxy-2-(2-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-carboxy-2-(2-oxopropyl)benzoate
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- インチ: 1S/C13H14O5/c1-3-18-13(17)10-6-4-5-9(12(15)16)11(10)7-8(2)14/h4-6H,3,7H2,1-2H3,(H,15,16)
- InChIKey: FQEKIKXQRQEYDI-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1C=CC=C(C(=O)O)C=1CC(C)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 336
- トポロジー分子極性表面積: 80.7
- 疎水性パラメータ計算基準値(XlogP): 1.3
Ethyl 3-carboxy-2-(2-oxopropyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015006055-500mg |
Ethyl 3-carboxy-2-(2-oxopropyl)benzoate |
1803900-14-2 | 97% | 500mg |
855.75 USD | 2021-06-21 | |
Alichem | A015006055-250mg |
Ethyl 3-carboxy-2-(2-oxopropyl)benzoate |
1803900-14-2 | 97% | 250mg |
475.20 USD | 2021-06-21 | |
Alichem | A015006055-1g |
Ethyl 3-carboxy-2-(2-oxopropyl)benzoate |
1803900-14-2 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Ethyl 3-carboxy-2-(2-oxopropyl)benzoate 関連文献
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
Ethyl 3-carboxy-2-(2-oxopropyl)benzoateに関する追加情報
Ethyl 3-carboxy-2-(2-oxopropyl)benzoate (CAS No. 1803900-14-2)
Ethyl 3-carboxy-2-(2-oxopropyl)benzoate, also known by its CAS number 1803900-14-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound, with the molecular formula C13H14O4, is characterized by its unique structure, which includes a benzoate ester group and a 2-oxopropyl substituent. The Ethyl 3-carboxy moiety plays a crucial role in determining the compound's chemical reactivity and biological activity.
Recent studies have highlighted the potential of Ethyl 3-carboxy-2-(2-oxopropyl)benzoate in various applications, particularly in drug design and development. Researchers have explored its ability to act as a precursor in the synthesis of bioactive molecules, such as antibiotics and anti-inflammatory agents. The benzoate ester group is known to enhance the stability and bioavailability of drugs, making this compound a valuable intermediate in medicinal chemistry.
The synthesis of Ethyl 3-carboxy-2-(2-oxopropyl)benzoate involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid. Advanced techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, have been employed to optimize the production process. These methods not only improve yield but also reduce reaction time, making the compound more accessible for large-scale applications.
In terms of biological activity, Ethyl 3-carboxy-2-(2-oxopropyl)benzoate has shown promising results in vitro studies. It exhibits moderate inhibitory effects on certain enzymes, such as cyclooxygenase (COX), which are implicated in inflammatory processes. This suggests that the compound could be further developed into a therapeutic agent for conditions like arthritis or other inflammatory disorders.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of Ethyl 3-carboxy-2-(2-oxopropyl)benzoate with greater accuracy. Molecular docking studies have revealed potential binding interactions with key protein targets, providing insights into its mechanism of action. These findings underscore the importance of this compound as a lead molecule in drug discovery programs.
Despite its potential, further research is required to fully understand the safety and efficacy profile of Ethyl 3-carboxy-2-(2-oxopropyl)benzoate. Preclinical studies are currently underway to assess its toxicity and pharmacokinetics in animal models. Additionally, collaborative efforts between academic institutions and pharmaceutical companies are being made to explore its scalability and commercial viability.
In conclusion, Ethyl 3-carboxy-2-(2-oxopropyl)benzoate (CAS No. 1803900-14-2) represents a promising compound with diverse applications in organic synthesis and drug development. Its unique structure and biological activity make it a valuable tool for researchers aiming to design novel therapeutic agents. As ongoing studies continue to shed light on its properties, this compound is poised to play a significant role in advancing modern medicine.
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